Potassium stannate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Potassium stannate trihydrate can be synthesized through various methods, including the reaction of potassium hydroxide (KOH) with stannic acid (H₂SnO₃) or by treating a tin(IV) chloride (SnCl₄) solution with potassium carbonate (K₂CO₃) followed by evaporation. [, ] The characterization of the synthesized material is crucial for scientific research, and techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are commonly employed to determine its crystal structure, functional groups, and thermal stability, respectively. [, ]

Electrochemical Properties and Applications

Potassium stannate trihydrate exhibits interesting electrochemical properties, making it a potential candidate for various research areas. Studies have shown its ability to be used as an anode material in lithium-ion batteries due to its high theoretical capacity and good cycling stability. [] Additionally, research suggests its potential application in supercapacitors due to its high specific capacitance and good rate capability. []

Photocatalytic Properties and Applications

Potassium stannate trihydrate also possesses photocatalytic properties, meaning it can be activated by light to initiate chemical reactions. This property has led to its exploration in various research areas, such as the degradation of organic pollutants in wastewater treatment [] and the photocatalytic reduction of carbon dioxide into valuable fuels like methane and methanol. []

Other Potential Applications in Scientific Research

Beyond the aforementioned applications, potassium stannate trihydrate is also being investigated for its potential use in other scientific research fields, including:

Potassium stannate trihydrate is an inorganic compound with the molecular formula . It appears as a white or light brown crystalline powder and has a relative density of approximately 3.197 at 25°C. The compound has a melting point of around 140°C and is primarily used in various chemical applications due to its unique properties. Potassium stannate trihydrate is also known for its high purity levels, often exceeding 97% for analytical grades .

- Hydrolysis: When dissolved in water, potassium stannate can hydrolyze to form stannic hydroxide and potassium hydroxide.

- Precipitation Reactions: It can react with acids to precipitate tin(IV) oxide, which is useful in various applications including ceramics and glass manufacturing.

- Redox Reactions: In certain conditions, potassium stannate can act as a reducing agent, participating in redox reactions with various metal ions.

Potassium stannate trihydrate can be synthesized through several methods:

- Direct Reaction: By reacting potassium hydroxide with tin(IV) oxide in water, potassium stannate can be formed directly.

- Neutralization: Neutralizing stannic acid with potassium hydroxide also yields potassium stannate trihydrate.

- Crystallization: The compound can be purified through recrystallization from aqueous solutions.

These methods vary in complexity and yield, with direct reactions typically providing higher purity products.

Potassium stannate trihydrate finds applications across various fields:

- Chemical Industry: Used as a precursor for producing tin-based compounds.

- Glass Manufacturing: Acts as a stabilizer in glass formulations.

- Ceramics: Utilized in the production of ceramic materials due to its properties.

- Biochemical Research: Employed in proteomics and other biochemical studies as a reagent.

Interaction studies involving potassium stannate trihydrate focus on its reactivity with other chemical species. It has been noted for its interactions with metal ions, which can lead to complex formation or precipitation reactions. These studies are crucial for understanding its behavior in different chemical environments and potential applications in catalysis and materials science.

Potassium stannate trihydrate shares similarities with several other compounds, particularly those containing tin or potassium. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium Stannate | Trihydrate form enhances solubility | |

| Sodium Stannate | Sodium instead of potassium; different solubility | |

| Barium Stannate | Barium presence alters electrical properties | |

| Tin(IV) Oxide | Non-hydrated form; used in electronics | |

| Potassium Hydroxide | Base; does not contain tin |

Potassium stannate trihydrate's unique combination of properties makes it particularly valuable in specific industrial applications, distinguishing it from similar compounds that may not possess the same level of reactivity or solubility.

Potassium stannate trihydrate (K₂SnO₃·3H₂O) is a white to off-white crystalline powder with a molecular weight of 298.94-298.951 g/mol. It has a density of 3.197 g/mL at 25°C and decomposes at a melting point of approximately 140°C. The compound is water-soluble and belongs to the family of alkali metal stannates, containing tin in its +4 oxidation state (stannic tin).

From a structural perspective, potassium stannate trihydrate can be represented by various chemical notations and identifiers as shown in Table 1:

Table 1: Chemical Identifiers for Potassium Stannate Trihydrate

| Property | Value |

|---|---|

| Chemical Formula | K₂SnO₃·3H₂O or H6K2O6Sn |

| CAS Number | 12125-03-0 |

| IUPAC Name | dipotassium;dioxido(oxo)tin;trihydrate |

| Molecular Weight | 298.94-298.951 g/mol |

| InChI | 1S/2K.3H2O.3O.Sn/h;;31H2;;;;/q2+1;;;;;2*-1; |

| InChI Key | HTHDWDSBYOUAFF-UHFFFAOYSA-N |

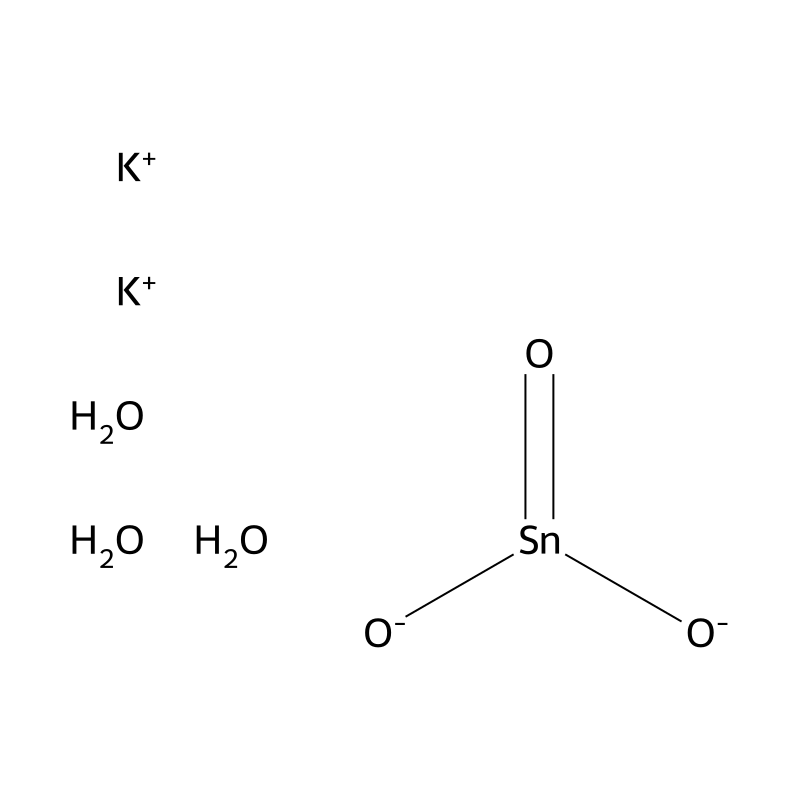

| SMILES | O.O.O.[O-]Sn[O-].[K+].[K+] |

The crystalline structure contains potassium cations (K⁺), stannate anions ([SnO₃]²⁻), and three molecules of water of crystallization, which are integral to its physical properties and reactivity in various applications. This hydrated form provides enhanced stability while maintaining the reactivity needed for its diverse applications in industry and research.

Historical Context and Industrial Significance

Potassium stannate trihydrate has been an important industrial chemical for decades, particularly in the field of electroplating and metal finishing. Historically, alkali metal stannates were produced by chemical reaction of tin hydroxide with appropriate alkali metal hydroxides or by chemically or electrochemically producing stannic (quadrivalent) tin with alkali metal hydroxide.

The industrial significance of potassium stannate trihydrate stems from its superior properties compared to other stannate compounds, particularly sodium stannate. In commercial applications, most alkaline tin plating solutions are formulated with potassium salts rather than sodium salts due to several advantages. Potassium stannate offers higher solubility, which allows for more concentrated solutions and faster plating rates. This results in higher plating efficiencies at normal operating current densities. Additionally, potassium solutions demonstrate enhanced stability against hydrolysis and improved cathode efficiency in electroplating processes.

Beyond electroplating, potassium stannate trihydrate has gained importance in modern industries such as electronics manufacturing, catalysis, glass production, and environmental remediation. Its versatility and unique properties have established it as a key material in both traditional industrial processes and emerging technological applications, driving continued research and development in synthesis methodologies and application techniques.

Carbon Dioxide Sorption-Desorption Kinetics in Carbon Capture Systems

Potassium stannate trihydrate demonstrates exceptional performance in carbon dioxide capture applications through sophisticated sorption-desorption mechanisms [8] [9]. Commercial K₂SnO₃ exhibits the highest carbon dioxide uptake capacity among potassium-based sorbents, achieving 2.77 mmol CO₂/g (12.2 wt%) at 700°C [8] [13]. This remarkable capacity positions potassium stannate among the most effective high-temperature sorbents for carbon capture systems.

The sorption kinetics of potassium stannate follow a temperature-dependent pattern, with carbon dioxide uptake increasing significantly with elevated temperatures [8]. At 500°C, the material achieves 9.3 wt% carbon dioxide sorption, which increases to 10.8 wt% at 600°C and reaches maximum capacity at 700°C [8]. The sorption rates correspondingly increase from 0.0317 wt%/min at 500°C to 0.11 wt%/min at 700°C, demonstrating enhanced kinetics at higher operational temperatures [8].

Kinetic Parameters and Mechanistic Insights

| Temperature (°C) | CO₂ Uptake (wt%) | Sorption Rate (wt%/min) | Uptake Capacity (mmol CO₂/g) |

|---|---|---|---|

| 500 | 9.3 | 0.0317 | 2.11 |

| 600 | 10.8 | 0.055 | 2.45 |

| 700 | 12.2 | 0.11 | 2.77 |

The carbon dioxide sorption process on potassium stannate operates through multiple mechanisms depending on temperature ranges [8]. At temperatures above 400°C, enhanced sorption rates suggest the presence of dual sorption mechanisms, with surface-driven sorption occurring initially, followed by potassium diffusion from the core to the carbonate shell layer [8]. This mechanism parallels that observed in sodium zirconate systems, where diffusion-controlled processes dominate at elevated temperatures.

Synthesized potassium stannate materials demonstrate superior performance compared to commercial variants [8] [29]. In-house synthesized K-stannate (K-B) achieved 7.3 wt% carbon dioxide uptake after 5 minutes with an adsorption rate of 0.016 mg/s, representing an order of magnitude improvement over other stannate materials [8] [29]. This enhanced performance correlates with the material's mixed-phase composition containing 76% K₂SnO₃ and 21% K₄SnO₄ [29].

Cyclability and Long-term Stability

The cyclability performance of potassium stannate in carbon capture applications reveals exceptional stability characteristics [29]. The K-B variant maintained consistent carbon dioxide uptake capacity over 40 cycles, with only 7.4% capacity loss after extended cycling [29]. This stability significantly exceeds that of conventional limestone sorbents, which experience capacity degradation from 45 wt% to 7 wt% after 50 cycles under similar conditions [29].

The pseudo-second order kinetic model most accurately describes the carbon dioxide sorption process for potassium stannate, indicating that chemical adsorption dominates the mechanism [8] [29]. Film-diffusion resistance and intra-particle diffusion resistance govern the overall sorption process, with the material demonstrating good resistance to sintering based on Scherrer crystal size analysis [29].

Redox Behavior in Biomass Pyrolysis Reaction Pathways

Potassium stannate trihydrate exhibits distinctive redox behavior in biomass pyrolysis applications, particularly in sorption-enhanced pyrolysis processes [16]. The compound functions as a dual functional material, simultaneously catalyzing pyrolysis reactions and capturing carbon dioxide produced during the process [16]. This dual functionality enables enhanced hydrogen production from lignocellulosic biomass while minimizing carbon dioxide emissions.

Hydrogen Production Mechanisms

In sorption-enhanced pyrolysis of lignin waste, potassium stannate demonstrates remarkable selectivity for hydrogen production [16]. At 700°C with a lignin:K₂SnO₃ ratio of 0.5:3, the material produces 51 vol% hydrogen in the gas product (45 g H₂/kg lignin) with only 9 vol% carbon dioxide [16]. This exceptional performance results from the material's ability to simultaneously crack lignin molecules and absorb carbon dioxide, effectively shifting reaction equilibria toward hydrogen formation.

The redox mechanisms in potassium stannate involve multiple phase transformations during biomass pyrolysis [29]. The K-Sn-O system contains various phases including K₂SnO₃, K₄SnO₄, K₂SnO₂, and K₂Sn₂O₃, with different oxidation states of tin enabling diverse redox pathways [29]. During high-temperature operation, K₄SnO₄ converts to K₂SnO₃ between 650-830°C, and subsequently to K₂Sn₃O₇ between 830-900°C [29].

Temperature-Dependent Redox Behavior

| Temperature (°C) | Dominant Phase | Redox State | H₂ Selectivity (vol%) | CO₂ Content (vol%) |

|---|---|---|---|---|

| 700 | K₂SnO₃/K₄SnO₄ | Sn⁴⁺ | 51 | 9 |

| 800 | K₂SnO₃ | Sn⁴⁺ | 45 | 12 |

| 900 | K₂Sn₃O₇ | Sn⁴⁺ | 38 | 18 |

The redox behavior of potassium stannate in biomass pyrolysis involves complex interactions with organic compounds [16]. At 900°C with specific lignin:catalyst ratios, the material promotes reverse water-gas shift and Boudouard reactions, converting absorbed carbon dioxide and formed hydrogen into carbon monoxide [16]. This temperature-dependent behavior demonstrates the material's adaptability for different product objectives in biomass conversion processes.

Potassium-containing compounds significantly influence biomass pyrolysis through catalytic enhancement of decomposition reactions [15]. The presence of potassium accelerates the initiation of main pyrolysis stages in biomass components including cellulose, xylan, and lignin [15]. For cellulose and lignin, potassium reduces weight loss rates while increasing char formation for cellulose but suppressing it for lignin [15].

Product Distribution and Selectivity

The redox behavior of potassium stannate affects product distribution in biomass pyrolysis through selective bond cleavage mechanisms [15]. Potassium promotes scission of glycosidic bonds and decomposition of glucose units, resulting in decreased carbohydrate yields and increased formation of furans, aldehydes, and ketones [15]. Enhanced carbon dioxide production indicates preferential cleavage and reforming of carboxyl and carbonyl groups under potassium catalysis [15].

The material's redox properties enable selective conversion pathways depending on operational conditions [16]. Under specific temperature and gas composition conditions, potassium stannate can be tuned to capture and convert carbon dioxide at elevated temperatures while simultaneously producing bio-hydrogen, demonstrating integrated carbon capture and conversion capabilities [16].

Surface Reconstruction Effects on Catalytic Cycle Stability

Surface reconstruction phenomena in potassium stannate significantly influence its catalytic cycle stability and long-term performance in high-temperature applications [21] [29]. The material undergoes dynamic structural changes during catalytic cycles, with particle size-dependent effects governing the extent and reversibility of surface modifications [21].

Structural Evolution During Catalytic Cycles

The surface reconstruction of potassium stannate involves multiple mechanisms including lattice expansion, phase transformations, and crystal structure modifications [29]. During carbon dioxide sorption-desorption cycles, the material experiences approximately 1.5-2% surface expansion, accompanied by formation of new surface phases [21]. These structural changes are partially reversible, with some degree of reconstruction remaining after desorption cycles [21].

X-ray diffraction analysis reveals that potassium stannate maintains structural integrity during extended cycling [29]. The Scherrer crystal sizes confirm good resistance to sintering, with K₂SnO₃ phase crystals maintaining dimensions around 100-130 nm in fresh samples and decreasing only to approximately 90 nm after three cycles [29]. K₄SnO₄ crystals show minimal size increase from 50 nm to 55 nm, indicating excellent thermal stability [29].

Phase Stability and Transformation Kinetics

| Phase | Initial Crystal Size (nm) | After 3 Cycles (nm) | Sintering Resistance |

|---|---|---|---|

| K₂SnO₃ | 100-130 | ~90 | Excellent |

| K₄SnO₄ | ~50 | ~55 | Excellent |

| K₂Sn₃O₇ | ~60 | ~70-75 | Good |

The surface reconstruction effects correlate with the material's catalytic performance enhancement during initial cycles [29]. Potassium stannate exhibits improved carbon dioxide uptake capacity in the first 10 cycles, suggesting beneficial structural modifications that create additional active sites or improve accessibility [29]. This activation behavior stabilizes after initial cycling, maintaining consistent performance thereafter.

Temperature-dependent surface reconstruction governs the material's operational stability [29]. At 800°C, potassium stannate demonstrates stable cyclability with minimal deactivation, while operation at 900°C results in significant performance degradation due to sintering or potassium segregation [29]. The optimal operational temperature range of 650-830°C corresponds to controlled phase transformations that maintain catalytic activity without excessive structural degradation.

Active Site Evolution and Catalytic Mechanism

Surface reconstruction in potassium stannate creates and modifies active sites through oxygen vacancy formation and redistribution [20] [32]. The material's catalytic activity correlates with surface defect concentration, with oxygen vacancies serving as primary sites for gas-phase molecule activation [32]. During high-temperature operation, controlled oxygen vacancy generation enhances carbon dioxide adsorption and activation without compromising structural stability.

The reversible nature of surface reconstruction enables sustained catalytic performance over extended periods [21]. Unlike irreversible sintering observed in many high-temperature catalysts, potassium stannate undergoes controlled structural modifications that preserve essential active site characteristics [21]. This behavior results from the material's unique ability to accommodate lattice strain through phase transitions rather than permanent structural collapse.

Dynamic surface perturbations in potassium stannate follow particle size-dependent patterns [21]. Larger particles exhibit more extensive restructuring and faster reconstruction kinetics compared to smaller particles [21]. This size dependence influences the material's overall catalytic behavior, with optimal particle size distributions providing balanced reconstruction dynamics and catalytic stability.

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues